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Compound of Interest

Compound Name:
3-Methyl-2-quinoxalinecarboxylic

acid-d4

Cat. No.: B15553876 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

characteristics of 3-Methyl-2-quinoxalinecarboxylic acid-d4 (MQCA-d4). This isotopically

labeled compound is a critical analytical standard used in the monitoring of veterinary drug

residues. This document details its properties, experimental protocols for their determination,

and its relevance within metabolic pathways.

Core Physicochemical Data
The following tables summarize the key physicochemical properties of 3-Methyl-2-
quinoxalinecarboxylic acid-d4 and its non-deuterated analog.

Table 1: Physicochemical Properties of 3-Methyl-2-quinoxalinecarboxylic acid-d4
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Property Value Source(s)

Molecular Formula C₁₀H₄D₄N₂O₂ [1][2]

Molecular Weight 192.21 g/mol [1][2]

CAS Number 1185240-06-5 [1]

Appearance Solid (form may vary) General knowledge

Melting Point 188-190 °C (decomposes) [2]

Solubility
Soluble in DMSO and

Methanol.
[2]

Table 2: Physicochemical Properties of 3-Methyl-2-quinoxalinecarboxylic acid (Non-deuterated)

Property Value Source(s)

Molecular Formula C₁₀H₈N₂O₂ [3]

Molecular Weight 188.18 g/mol [3]

CAS Number 74003-63-7 [3]

Melting Point 168-170 °C

pKa (Predicted) 2.37 ± 0.30

logP (Predicted) 1.5 [3]

Solubility

DMF: 25 mg/mL; DMSO: 30

mg/mL; Ethanol: 25 mg/mL;

DMSO:PBS (pH 7.2) (1:10):

0.1 mg/mL

Biological Context and Significance
3-Methyl-2-quinoxalinecarboxylic acid (MQCA) is the primary metabolite of the quinoxaline-1,4-

dioxide class of veterinary drugs, namely carbadox and olaquindox. These drugs have been

used to promote growth and control dysentery in swine. Due to toxicological concerns,

regulatory bodies monitor their residues in animal products, with MQCA serving as a key
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marker. 3-Methyl-2-quinoxalinecarboxylic acid-d4 is the stable isotope-labeled internal

standard of choice for the accurate quantification of MQCA in complex biological matrices by

mass spectrometry-based methods.

The metabolic conversion of the parent drugs to MQCA is a critical pathway for their

elimination. The primary metabolic route involves the reduction of the N-oxide groups and

subsequent side-chain modifications.

Carbadox / Olaquindox Intermediate Metabolites
(e.g., desoxy-derivatives)

Metabolic Reduction &
Side-chain Modification 3-Methyl-2-quinoxalinecarboxylic acid

(MQCA)
Further Metabolism

Click to download full resolution via product page

Metabolic formation of MQCA from parent drugs.

Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are outlined

below. These are generalized protocols that can be adapted for 3-Methyl-2-
quinoxalinecarboxylic acid-d4.

Melting Point Determination
The melting point is determined by observing the temperature at which the material transitions

from a solid to a liquid phase.

Protocol:

A small, dry sample of the compound is packed into a capillary tube.

The capillary tube is placed in a calibrated melting point apparatus.

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute).

The temperature at which the first drop of liquid appears and the temperature at which the

entire sample becomes liquid are recorded as the melting range.

Solubility Determination (OECD 105 Flask Method)
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This method determines the saturation mass concentration of a substance in water at a given

temperature.

Protocol:

An excess amount of the test substance is added to a flask containing purified water.

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach

equilibrium (preliminary tests can establish this timeframe).

The solution is then centrifuged or filtered to remove undissolved solid.

The concentration of the substance in the clear aqueous phase is determined using a

suitable analytical method, such as HPLC-UV or LC-MS.

pKa Determination
The acid dissociation constant (pKa) can be determined by potentiometric titration or

spectroscopic methods.

Protocol (Potentiometric Titration):

A known concentration of the carboxylic acid is dissolved in a suitable solvent (e.g., water or

a water/methanol mixture).

A standardized solution of a strong base (e.g., NaOH) is added in small increments.

The pH of the solution is measured after each addition of the titrant.

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the

acid has been neutralized.

logP Determination (Shake-Flask Method)
The partition coefficient (logP) between n-octanol and water is a measure of a compound's

lipophilicity.

Protocol:
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n-Octanol and water are mutually saturated by mixing and allowing the phases to separate.

A known amount of the test substance is dissolved in one of the phases.

The solution is then mixed with the other phase in a separatory funnel and shaken until

equilibrium is reached.

The phases are separated, and the concentration of the substance in each phase is

determined.

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol

phase to the concentration in the aqueous phase.

Analytical Workflow for Quantification in Biological
Matrices
The quantification of MQCA in tissues, using MQCA-d4 as an internal standard, is crucial for

regulatory monitoring. A typical workflow involves sample preparation followed by instrumental

analysis.
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Sample Preparation

Instrumental Analysis

Tissue Homogenization
(e.g., Porcine Liver)

Spiking with
3-Methyl-2-quinoxalinecarboxylic acid-d4

Liquid-Liquid or
Solid-Phase Extraction (SPE)

Sample Clean-up

Evaporation and
Reconstitution

HPLC Separation
(C18 Column)

Tandem Mass Spectrometry
(MS/MS) Detection

Quantification using
Isotope Dilution
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Analytical workflow for MQCA quantification.
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Sample Preparation and Extraction
A robust sample preparation is essential to isolate the analyte from the complex biological

matrix.

Protocol (based on porcine liver analysis):

Homogenization: A known weight of the tissue sample is homogenized.

Internal Standard Spiking: A precise amount of 3-Methyl-2-quinoxalinecarboxylic acid-d4
solution is added to the homogenate.

Extraction: The sample is extracted with a suitable organic solvent (e.g., acetonitrile) often

under acidic conditions to ensure the carboxylic acid is in its neutral form.

Clean-up: The extract is purified using Solid-Phase Extraction (SPE) to remove interfering

substances.

Concentration: The purified extract is evaporated to dryness and reconstituted in a solvent

compatible with the HPLC mobile phase.

HPLC-MS/MS Analysis
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-

MS/MS) provides the selectivity and sensitivity required for trace-level quantification.

Protocol:

Chromatographic Separation: The reconstituted sample is injected into an HPLC system

equipped with a C18 reverse-phase column. A gradient elution with a mobile phase

consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) is used to

separate the analyte from other components.

Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass

spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-

product ion transitions for both MQCA and MQCA-d4 are monitored.
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Quantification: The concentration of MQCA in the original sample is determined by

comparing the peak area ratio of the analyte to its deuterated internal standard against a

calibration curve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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